molecular formula C19H19N3O3 B7717559 N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7717559
M. Wt: 337.4 g/mol
InChI Key: OGQQUWSHMHNVON-UHFFFAOYSA-N
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Description

N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as IMB-6, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. In addition, it has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to inhibit the activity of acetylcholinesterase (AChE), which could potentially lead to improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research involving N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction could be to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction could be to study its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies could be conducted to better understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported in the literature. The method involves the reaction of 2-amino-5-methoxybenzoic acid with isobutyryl chloride in the presence of triethylamine to obtain N-isopropyl-2-(2-methoxy-5-isobutyrylamino)benzoic acid. This intermediate is then reacted with hydrazine hydrate and sodium nitrite to yield the target compound.

properties

IUPAC Name

2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12(2)20-18(23)13-8-4-5-9-14(13)19-21-17(22-25-19)15-10-6-7-11-16(15)24-3/h4-12H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQQUWSHMHNVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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